

# An In-depth Technical Guide to the Pharmacology of Bafilomycin C1

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## Compound of Interest

Compound Name: Bafilomycin C1

Cat. No.: B15558859

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## Introduction to Bafilomycin C1

**Bafilomycin C1** is a macrolide antibiotic first isolated from *Streptomyces* species.[1][2][3] It belongs to a class of potent and specific inhibitors of vacuolar-type H<sup>+</sup>-ATPases (V-ATPases), which are crucial proton pumps in eukaryotic cells.[1][2][3] This inhibitory action underlies its diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3]

## Chemical Properties

**Bafilomycin C1** is characterized by a complex macrolide structure.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 88979-61-7                                      | [4]       |
| Molecular Formula | C <sub>39</sub> H <sub>60</sub> O <sub>12</sub> | [4]       |
| Molecular Weight  | 720.9 g/mol                                     | [4]       |
| Appearance        | Crystalline solid                               | [4]       |
| Solubility        | Soluble in DMSO and Methanol                    | [4]       |

## Mechanism of Action

## V-ATPase Inhibition

The primary molecular target of **Bafilomycin C1** is the vacuolar H<sup>+</sup>-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-dependent proton pumps located in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus, as well as in the plasma membrane of certain specialized cells. These pumps are responsible for acidifying the lumen of these organelles, a process essential for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake. **Bafilomycin C1** specifically binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore, thereby blocking its activity and preventing the acidification of these compartments.[5]

## Pharmacological Effects

### Anticancer Activity

**Bafilomycin C1** has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (HCC) cells.[1][3] Its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.

#### Induction of G0/G1 Cell Cycle Arrest

In human hepatocellular cancer SMMC7721 cells, **Bafilomycin C1** has been shown to induce G0/G1 phase cell cycle arrest.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the expression of the cyclin-dependent kinase inhibitor p21.[3]

#### Induction of Mitochondrial-Mediated Apoptosis

**Bafilomycin C1** triggers the intrinsic pathway of apoptosis in cancer cells.[6] This process is initiated by causing mitochondrial membrane dysfunction through oxidative stress.[6] Key molecular events include the increased expression of Bax and p53, a decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent cleavage and activation of caspase-9 and caspase-3.[6]

## Autophagy Inhibition

By inhibiting V-ATPase, **Bafilomycin C1** disrupts the acidification of lysosomes. This is a critical step in the process of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their cargo. The inhibition of lysosomal acidification by **Bafilomycin C1** blocks this final degradation step, leading to an accumulation of autophagosomes.[5] This makes **Bafilomycin C1** a valuable tool for studying autophagic flux.

## Antimicrobial and Antifungal Activity

**Bafilomycin C1** exhibits inhibitory activity against Gram-positive bacteria and various fungi.[1][2][3] Its antifungal mechanism against *Candida albicans* involves the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane.[1]

## Quantitative Data

**Table 1: In Vitro Cytotoxicity of Bafilomycin C1 (IC50)**

| Cell Line | Cancer Type              | IC50   | Assay             | Reference |
|-----------|--------------------------|--|-------------------|-----------|
| SMMC7721  | Hepatocellular Carcinoma | Not explicitly stated, but effective at 0.33-10 µM | MTT Assay         | [3]       |
| HepG2     | Hepatocellular Carcinoma | Not explicitly stated, but effective at 0.33-10 µM | MTT Assay         | [3]       |
| PC12      | Pheochromocytoma         | 10-50 nM   | Cell Growth Assay | [7]       |
| HeLa      | Cervical Cancer          | 10-50 nM   | Cell Growth Assay | [7]       |
| NIH-3T3   | Fibroblast               | 10-50 nM   | Cell Growth Assay | [7]       |

**Table 2: Antimicrobial and Antifungal Activity of Bafilomycin C1 (MIC)**

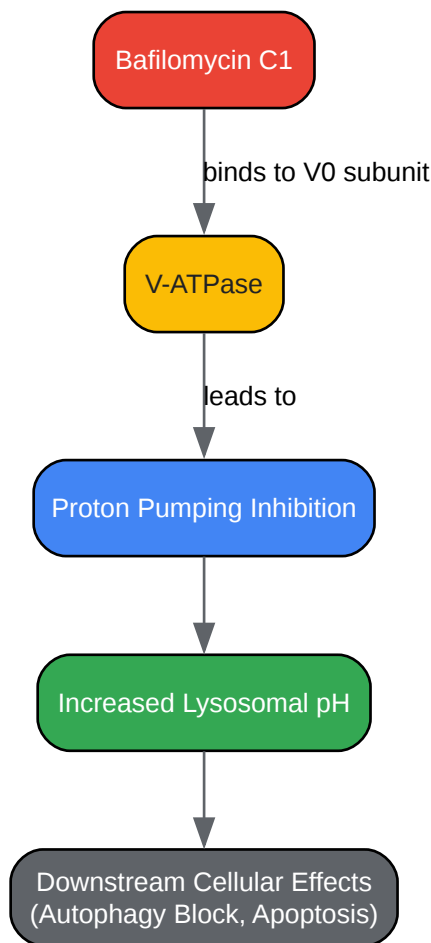
| Organism         | Type   | MIC                               | Reference |
|------------------|--------|-----------------------------------|-----------|
| Candida albicans | Fungus | 1.56 µg/mL                        | [1]       |
| Various Fungi    | Fungus | Active at 1 mg/mL<br>(disc assay) | [4]       |

## Signaling Pathways

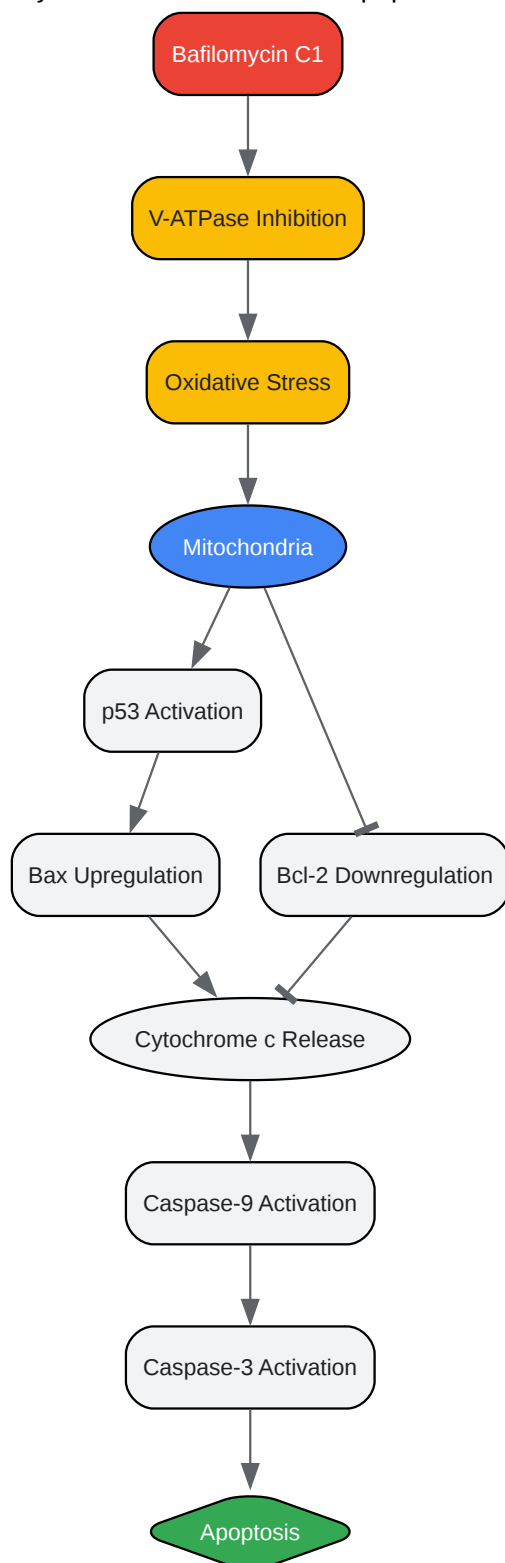
### V-ATPase and Downstream Signaling

The inhibition of V-ATPase by **Bafilomycin C1** initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. This workflow illustrates the central role of V-ATPase inhibition.

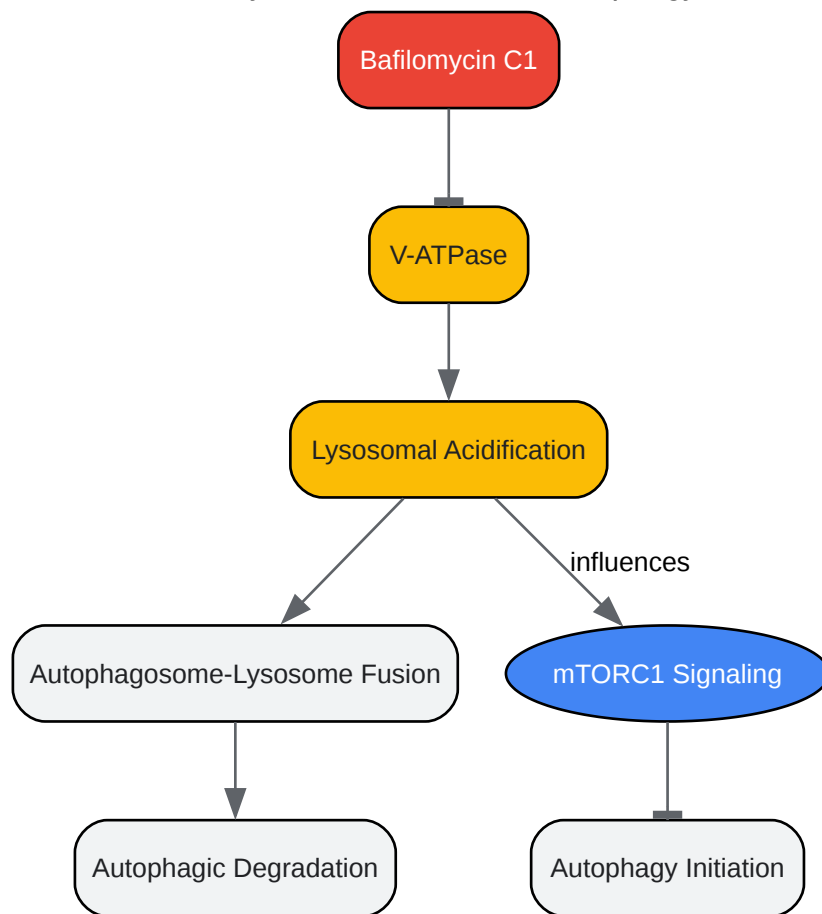
## Experimental Workflow: V-ATPase Inhibition



## Bafilomycin C1-Induced Intrinsic Apoptosis Pathway



## Bafilomycin C1, mTOR, and Autophagy



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